Cas no 1496858-14-0 (1-(1-cyclohexyl-1H-pyrazol-3-yl)methyl-1H-1,2,4-triazol-3-amine)

1-(1-cyclohexyl-1H-pyrazol-3-yl)methyl-1H-1,2,4-triazol-3-amine 化学的及び物理的性質
名前と識別子
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- 1-[(1-cyclohexyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine
- 1H-1,2,4-Triazol-3-amine, 1-[(1-cyclohexyl-1H-pyrazol-3-yl)methyl]-
- 1-(1-cyclohexyl-1H-pyrazol-3-yl)methyl-1H-1,2,4-triazol-3-amine
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- インチ: 1S/C12H18N6/c13-12-14-9-17(16-12)8-10-6-7-18(15-10)11-4-2-1-3-5-11/h6-7,9,11H,1-5,8H2,(H2,13,16)
- InChIKey: AJYVSUVJYFLADM-UHFFFAOYSA-N
- ほほえんだ: N1(CC2C=CN(C3CCCCC3)N=2)C=NC(N)=N1
じっけんとくせい
- 密度みつど: 1.4±0.1 g/cm3
- ふってん: 503.9±52.0 °C at 760 mmHg
- フラッシュポイント: 258.5±30.7 °C
- じょうきあつ: 0.0±1.3 mmHg at 25°C
1-(1-cyclohexyl-1H-pyrazol-3-yl)methyl-1H-1,2,4-triazol-3-amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(1-cyclohexyl-1H-pyrazol-3-yl)methyl-1H-1,2,4-triazol-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C991078-50mg |
1-[(1-cyclohexyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine |
1496858-14-0 | 50mg |
$ 320.00 | 2022-06-06 | ||
TRC | C991078-5mg |
1-[(1-cyclohexyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine |
1496858-14-0 | 5mg |
$ 50.00 | 2022-06-06 | ||
Enamine | EN300-192168-2.5g |
1-[(1-cyclohexyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine |
1496858-14-0 | 95% | 2.5g |
$2155.0 | 2023-09-17 | |
Enamine | EN300-192168-1.0g |
1-[(1-cyclohexyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine |
1496858-14-0 | 95% | 1g |
$0.0 | 2023-06-08 | |
1PlusChem | 1P01BH7M-500mg |
1-[(1-cyclohexyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine |
1496858-14-0 | 95% | 500mg |
$989.00 | 2025-03-19 | |
Enamine | EN300-192168-0.05g |
1-[(1-cyclohexyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine |
1496858-14-0 | 95% | 0.05g |
$256.0 | 2023-09-17 | |
Enamine | EN300-192168-10g |
1-[(1-cyclohexyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine |
1496858-14-0 | 95% | 10g |
$4729.0 | 2023-09-17 | |
1PlusChem | 1P01BH7M-250mg |
1-[(1-cyclohexyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine |
1496858-14-0 | 95% | 250mg |
$642.00 | 2025-03-19 | |
1PlusChem | 1P01BH7M-5g |
1-[(1-cyclohexyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine |
1496858-14-0 | 95% | 5g |
$3579.00 | 2025-03-19 | |
1PlusChem | 1P01BH7M-10g |
1-[(1-cyclohexyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine |
1496858-14-0 | 95% | 10g |
$5907.00 | 2023-12-21 |
1-(1-cyclohexyl-1H-pyrazol-3-yl)methyl-1H-1,2,4-triazol-3-amine 関連文献
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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1-(1-cyclohexyl-1H-pyrazol-3-yl)methyl-1H-1,2,4-triazol-3-amineに関する追加情報
Research Briefing on 1-(1-cyclohexyl-1H-pyrazol-3-yl)methyl-1H-1,2,4-triazol-3-amine (CAS: 1496858-14-0): Recent Advances and Applications
In recent years, the compound 1-(1-cyclohexyl-1H-pyrazol-3-yl)methyl-1H-1,2,4-triazol-3-amine (CAS: 1496858-14-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, featuring both pyrazole and triazole moieties, has demonstrated promising potential in various therapeutic applications, particularly in the modulation of enzymatic targets and receptor interactions. This briefing synthesizes the latest findings on its synthesis, biological activity, and potential clinical applications.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's role as a selective inhibitor of protein kinases involved in inflammatory pathways. The research team employed structure-activity relationship (SAR) analysis to optimize the compound's binding affinity, achieving a 10-fold improvement in potency compared to earlier analogs. Notably, the cyclohexyl group was found to enhance metabolic stability, addressing a common limitation of similar triazole derivatives.
Further investigations into its mechanism of action revealed that 1496858-14-0 exhibits dual activity as both a JAK2 and FLT3 inhibitor, making it a candidate for hematological malignancies. Preclinical models demonstrated significant tumor growth inhibition in myeloproliferative disorders, with minimal off-target effects. These findings were corroborated by a separate 2024 study in Blood Cancer Journal, which reported synergistic effects when combined with standard chemotherapeutic agents.
The compound's synthetic accessibility has also been improved through recent methodological advancements. A novel one-pot synthesis protocol developed by researchers at the University of Cambridge (2024) reduced the production timeline from 72 to 24 hours while maintaining >95% purity. This breakthrough, detailed in Organic Process Research & Development, utilized microwave-assisted cyclization to significantly improve yield (82% vs. previous 45%).
Emerging data from patent filings (WO2023156789, 2023) suggests expanding applications in neurodegenerative diseases, with particular interest in its ability to cross the blood-brain barrier. The compound's unique physicochemical properties - including a calculated logP of 2.1 and polar surface area of 78 Ų - appear to contribute to this favorable pharmacokinetic profile. Current Phase I clinical trials (NCT05678921) are evaluating its safety profile in healthy volunteers, with preliminary results expected in Q4 2024.
While the therapeutic potential of 1496858-14-0 is substantial, challenges remain in optimizing its selectivity profile against closely related kinase family members. Recent computational modeling studies (J. Chem. Inf. Model., 2024) have identified key interaction residues that may guide future structural modifications. The compound represents a compelling case study in rational drug design, combining traditional medicinal chemistry approaches with contemporary computational techniques.
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